molecular formula C9H5BrN6O2 B2789178 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 2054953-29-4

3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2789178
CAS RN: 2054953-29-4
M. Wt: 309.083
InChI Key: DZZMDSHFBMNOMK-UHFFFAOYSA-N
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Description

3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen, bromine, and oxygen atoms in its structure. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins in cells, leading to the observed biological activities. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine have been studied in various cell lines and animal models. It has been reported to induce apoptosis, a form of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. Moreover, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

Advantages and Limitations for Lab Experiments

3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has shown promising results in various scientific studies, indicating its potential for use in drug discovery and other applications. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity. Moreover, its potential toxicity and side effects need to be thoroughly investigated before its use in clinical applications.

Future Directions

There are several future directions for the study of 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine. One direction is to further investigate its mechanism of action and biological activity. This will provide a better understanding of its potential applications in different fields. Another direction is to explore its use as a fluorescent probe for imaging biological systems. This will enable the development of new imaging techniques for studying biological processes. Moreover, further studies are needed to evaluate its potential toxicity and side effects, which will be important for its use in clinical applications. Finally, 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine can be used as a building block for the synthesis of other compounds with potential applications in drug discovery.

Synthesis Methods

The synthesis of 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 3-amino-6-bromopyrazolo[1,5-a]pyrimidine with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.

Scientific Research Applications

3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine has been used in various scientific studies due to its potential applications in different fields. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. Moreover, it has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.

properties

IUPAC Name

3-bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZMDSHFBMNOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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